N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H14ClF2N3O3S and its molecular weight is 497.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Sunder and Maleraju (2013) involved the synthesis of derivatives related to the compound , focusing on their anti-inflammatory activities. These derivatives were synthesized by combining pyrazole with phenyl and benzofuran substitutions, which were then reacted with substituted acetamides. Some derivatives showed significant anti-inflammatory activity, suggesting potential therapeutic applications (Sunder & Maleraju, 2013).
Hammam et al. (2005) explored the anticancer activity of fluoro-substituted benzo[b]pyran derivatives, which, through a series of reactions, yielded compounds with significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This indicates the compound's role in synthesizing effective anticancer agents (Hammam et al., 2005).
Research on radiosynthesis of selective radioligands for imaging with PET, such as [18F]PBR111, has included derivatives within the same chemical family. These studies aim at developing diagnostic tools for neuroinflammatory processes, demonstrating the compound's relevance in advancing neuroimaging techniques (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Kerru et al. (2019) synthesized thienopyrimidine linked rhodanine derivatives to investigate their antimicrobial activities. This research found that some compounds exhibited potent antibacterial and antifungal activities, highlighting the compound's utility in developing new antimicrobial agents (Kerru et al., 2019).
Stec et al. (2011) studied the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, indicating the compound's significance in synthesizing inhibitors with improved metabolic stability and in vitro potency, suggesting potential in cancer therapy (Stec et al., 2011).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF2N3O3S/c25-17-11-14(7-10-18(17)27)28-20(31)12-34-24-29-21-16-3-1-2-4-19(16)33-22(21)23(32)30(24)15-8-5-13(26)6-9-15/h1-11H,12H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYGLOFXFCCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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